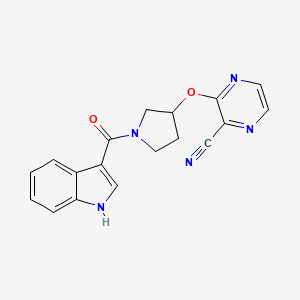

3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

属性

IUPAC Name |

3-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-9-16-17(21-7-6-20-16)25-12-5-8-23(11-12)18(24)14-10-22-15-4-2-1-3-13(14)15/h1-4,6-7,10,12,22H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYGLQMJKUMMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Indole-3-Carbonyl Intermediate: The initial step involves the preparation of the indole-3-carbonyl chloride from indole-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.

Synthesis of Pyrrolidine Derivative: The next step is the reaction of the indole-3-carbonyl chloride with pyrrolidine to form the 1-(1H-indole-3-carbonyl)pyrrolidine intermediate.

Coupling with Pyrazine Derivative: The final step involves the coupling of the 1-(1H-indole-3-carbonyl)pyrrolidine with 2-chloropyrazine-3-carbonitrile in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

化学反应分析

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of indole-3-carboxylic acid derivatives.

Reduction: The nitrile group in the pyrazine ring can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: Pd/C, H₂, LiAlH₄

Substitution: NaH, K₂CO₃, DMF

Major Products

Oxidation: Indole-3-carboxylic acid derivatives

Reduction: Pyrazine-2-amine derivatives

Substitution: Various substituted pyrazine derivatives

科学研究应用

Antiviral Properties

Research has indicated that compounds similar to 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit promising antiviral activities. For instance, studies have shown that indole derivatives can inhibit various viral infections, including hepatitis C and influenza viruses. These compounds often function through diverse mechanisms such as inhibiting viral replication or interfering with viral entry into host cells .

Anticancer Potential

Indole-based compounds have been extensively studied for their anticancer properties. The structural features of this compound suggest potential activity against cancer cells by inducing apoptosis and inhibiting tumor growth. A case study involving similar indole derivatives demonstrated significant cytotoxic effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Neuroprotective Effects

There is growing evidence that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research indicates that these compounds can inhibit acetylcholinesterase activity, contributing to increased levels of acetylcholine in the brain, which is beneficial for cognitive function and memory retention .

Case Study 1: Antiviral Activity

A study published in MDPI demonstrated that a series of indole derivatives were synthesized and evaluated for their antiviral activity against hepatitis C virus (HCV). The results showed that certain compounds exhibited IC50 values significantly lower than those of standard antiviral drugs, suggesting that modifications to the indole structure could enhance efficacy against HCV .

Case Study 2: Anticancer Activity

In another investigation, a library of indole derivatives was screened for cytotoxicity against breast cancer cell lines. The study found that several compounds displayed potent anticancer activity with IC50 values in the nanomolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the pyrazine ring can interact with enzymes, inhibiting or activating their function. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, and immune response .

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Conformational and Crystallographic Analysis

- Pyrrolidine Ring Puckering : The target compound’s pyrrolidine ring likely adopts a puckered conformation, as observed in structurally related spiro-pyrrolidine-indole systems (e.g., C26H20N4O2S in ). Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) can quantify deviations from planarity . For example, the spiro compound in exhibits a twisted pyrrolidine ring with $ q \approx 0.5 \, \text{Å} $ and $ \phi \approx 144^\circ $, stabilized by intramolecular hydrogen bonds .

- Intermolecular Interactions : The indole moiety in the target compound may participate in hydrogen bonding (N–H···O/N) and π-stacking, similar to the spiro-indoline-pyrrolidine derivative in , which forms inverted dimers via N–H···O interactions . In contrast, sulfonyl or trifluoromethyl-substituted analogs (e.g., BK67247, BK70884) prioritize dipole-dipole interactions due to their electronegative substituents .

生物活性

3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates an indole nucleus, a pyrrolidine ring, and a pyrazine moiety, allows for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features three distinct pharmacophores:

- Indole : Known for its role in various biological processes and its presence in many natural products.

- Pyrrolidine : A five-membered nitrogen-containing ring that contributes to the compound's bioavailability and metabolic stability.

- Pyrazine : A heterocyclic aromatic compound that enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Indole derivatives are recognized for their antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in various inflammatory diseases .

- Anticancer Properties : The structural components suggest potential activity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Inhibition of Class I PI3-kinase enzymes has been noted as a mechanism for anti-tumor effects .

- Antimicrobial Activity : The compound's ability to interact with bacterial membranes or inhibit essential bacterial functions may contribute to its antimicrobial properties .

Pharmacokinetics

The presence of the indole and pyrrolidine moieties suggests that this compound may exhibit favorable pharmacokinetic properties, including:

- Bioavailability : The structural characteristics may enhance absorption and distribution in biological systems.

- Metabolic Stability : The compound is likely to resist rapid metabolism, allowing for prolonged therapeutic effects.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of related indole derivatives, providing insights into the potential efficacy of this compound:

常见问题

Q. What are the critical steps and reaction conditions for synthesizing 3-((1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer: The synthesis involves a multi-step process:

Functionalization of pyrrolidine : Introduce the indole-3-carbonyl group via a coupling reaction (e.g., using carbodiimide-based reagents like EDC/HOBt) under inert conditions (N₂ atmosphere) to prevent oxidation .

Ether linkage formation : React the substituted pyrrolidine with pyrazine-2-carbonitrile using a nucleophilic substitution reaction. Potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C facilitates this step .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Monitor purity via LC-MS and NMR .

Q. Key Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | EDC, HOBt, DCM, RT, 12h | Use dry solvents to avoid hydrolysis of the carbonyl group |

| 2 | Pyrazine-2-carbonitrile, K₂CO₃, DMF, 70°C, 6h | Microwave-assisted synthesis reduces reaction time |

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation requires:

- X-ray crystallography : Resolve the 3D conformation, particularly the orientation of the indole-pyrrolidine and pyrazine-carbonitrile moieties. Use SHELXL for refinement and Olex2 for visualization .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., indole H-3 proton at δ 7.4–7.6 ppm; pyrazine carbons at δ 145–155 ppm) .

- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₂₁H₁₆N₅O₂: 394.1154) .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>95%).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystalline yield .

- Troubleshooting : If impurities persist (e.g., unreacted indole), employ scavenger resins (e.g., trisamine for acylating agents) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s mechanism of action?

Methodological Answer:

- Target selection : Prioritize kinases (e.g., CHK1, TrkA) based on structural analogs (e.g., CCT244747, a CHK1 inhibitor) .

- Software pipeline :

- Prepare the ligand (compound) and receptor (kinase PDB: e.g., 4QBT for CHK1) using AutoDock Tools.

- Run docking with flexible residues (e.g., ATP-binding site) using AutoDock Vina.

- Validate poses with MD simulations (GROMACS) to assess binding stability .

- Interpretation : Focus on hydrogen bonds (e.g., pyrazine-carbonitrile with Lys38 of CHK1) and hydrophobic interactions (indole with Phe54) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replication : Standardize assay conditions (e.g., cell lines, ATP concentration in kinase assays) .

- Analytical validation :

- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for IC₅₀) .

- Quantify compound stability in assay buffers via LC-MS to rule out degradation .

- Meta-analysis : Compare structural analogs (e.g., 3-phenoxypyrazine derivatives) to identify SAR trends .

Q. How does the compound’s conformational flexibility impact its biological activity?

Methodological Answer:

- Puckering analysis : Apply Cremer-Pople parameters to quantify pyrrolidine ring puckering using crystallographic data. For example, a θ > 30° indicates significant distortion, which may enhance binding to flexible kinase domains .

- Dynamic studies : Perform NMR relaxation experiments (T₁ρ) to assess rotational freedom of the indole-carbonyl group .

- SAR correlation : Modify the pyrrolidine substituents (e.g., methyl vs. cyclopropyl) and compare activity in kinase inhibition assays .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。